Bienvenue dans la boutique en ligne BenchChem!

AMG8163

Pain Ion Channels TRPV1 Antagonism

Choose AMG8163 (659731-59-6) for its unique brain-penetrant profile (B:P 0.58) vs peripherally restricted analogs (e.g., AMG1629). This ≥98% pure, orally active TRPV1 antagonist is essential for accurately dissecting central vs. peripheral pain signaling pathways in preclinical studies. Avoid experimental confounds; select the validated, CNS-available tool.

Molecular Formula C25H22F3N5O4S
Molecular Weight 545.5 g/mol
CAS No. 659731-59-6
Cat. No. B1667043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG8163
CAS659731-59-6
SynonymsAMG8163;  AMG-8163;  AMG 8163; 
Molecular FormulaC25H22F3N5O4S
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C25H22F3N5O4S/c1-13(34)31-22-33-21-18(6-5-7-19(21)38-22)36-20-11-16(29-12-30-20)15-9-8-14(25(26,27)28)10-17(15)32-23(35)37-24(2,3)4/h5-12H,1-4H3,(H,32,35)(H,31,33,34)
InChIKeyJXKLZZJMXYNAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG8163 (CAS 659731-59-6): A Potent and Brain-Penetrant TRPV1 Antagonist for In Vivo Pain and Thermoregulation Research


AMG8163 (CAS 659731-59-6) is a highly potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, a polymodal sensor of noxious stimuli including capsaicin, protons (low pH), and heat [1]. It is distinguished from several other TRPV1 antagonists by its significant brain penetration, as indicated by a brain-to-plasma ratio of 0.58 in rats, and its orally active profile [2]. AMG8163 has been widely utilized as a key pharmacological tool to dissect the central versus peripheral roles of TRPV1 in pain signaling, inflammatory hyperalgesia, and the complex regulation of body temperature [3].

Why AMG8163 Should Not Be Considered a Generic Substitute for Other TRPV1 Antagonists in Research


TRPV1 antagonists are not a functionally interchangeable class of compounds. Despite sharing a common primary target, key analogs of AMG8163 exhibit profound differences in central nervous system (CNS) penetration, oral bioavailability, and in vivo efficacy [1]. For instance, AMG1629 and AMG3731 are peripherally restricted antagonists with markedly lower brain exposure, while AMG517, though brain-penetrant, demonstrates distinct pharmacokinetic properties and a different clinical development profile [2]. These divergences lead to significantly different experimental outcomes in pain models and thermoregulatory studies. Therefore, substituting AMG8163 with a close analog without careful consideration of its unique brain-penetrant, orally bioavailable profile can lead to erroneous conclusions regarding the central versus peripheral contributions of TRPV1 to physiological and pathophysiological processes [1].

AMG8163 Quantitative Evidence Guide: Head-to-Head Comparisons with TRPV1 Antagonist Analogs


AMG8163 vs. AMG3731: Superior Potency Across All TRPV1 Activation Modes

AMG8163 demonstrates 7.3- to 32-fold greater potency than AMG3731 in blocking the three primary modes of rat TRPV1 activation: capsaicin, protons (pH 5.0 and 5.5), and heat [1]. While both compounds are selective for TRPV1, the significantly higher potency of AMG8163 translates to complete inhibition of capsaicin-induced flinch at a 3 mg/kg oral dose, whereas AMG3731 achieves only 88% inhibition at the same dose [1].

Pain Ion Channels TRPV1 Antagonism

AMG8163 vs. AMG1629: Distinct Brain Penetration Profile for Studying Central TRPV1 Functions

A key differentiator for AMG8163 is its significant brain penetration. In rats dosed orally at 5 mg/kg, AMG8163 achieves a brain-to-plasma ratio of 0.58, with brain concentrations of 27.8 ng/g [1]. In contrast, the analog AMG1629 is peripherally restricted, with a brain-to-plasma ratio of just 0.05 (brain concentration of 4.6 ng/g) [1]. Both compounds have similar potency at TRPV1 (IC50 ~0.6 nM for capsaicin activation) and achieve 100% inhibition of capsaicin-induced flinch at low oral doses, but their distinct distribution profiles make them valuable tools for different scientific questions [1].

Neuropharmacology CNS Penetration TRPV1 Pharmacology

AMG8163 vs. AMG517: Comparable Potency but Different PK Properties Relevant for In Vivo Dosing

While AMG8163 and AMG517 are structurally related and share high potency for TRPV1 (both with IC50 values in the sub-nanomolar range), their in vivo pharmacokinetic profiles differ [1]. At an oral dose of 5 mg/kg in rats, AMG8163 exhibits a lower Cmax (62 ng/mL) and AUC (318 ng·h/mL) compared to the values reported for AMG517 [2]. This difference is significant for experimental design, as the exposure required to achieve a desired pharmacodynamic effect will vary between the two compounds. Both compounds are potent and selective antagonists, but their distinct pharmacokinetics must be considered for dose selection and interpretation of in vivo results [1][2].

Pharmacokinetics In Vivo Pharmacology Pain Models

AMG8163 and TRPV1 Selectivity: A Class Feature Confirmed by Direct Comparison

High selectivity for TRPV1 over related TRP channels is a defining characteristic of this antagonist series, and this is quantitatively confirmed for AMG8163. In a panel of assays, AMG8163 exhibits an IC50 >4000 nM against TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8 [1]. This translates to a >6,600-fold selectivity window relative to its sub-nanomolar potency at TRPV1. This high degree of selectivity is consistent with closely related analogs such as AMG1629 and AMG3731, which also display >4000 nM IC50 values at these off-target channels [1].

Selectivity TRP Channels Off-Target Activity

AMG8163 Oral Bioavailability: A Critical Differentiator for In Vivo Experimental Design

AMG8163 is orally active, but its oral bioavailability is low (6% in rats) compared to some other TRPV1 antagonists [1]. For example, AMG3731 has an oral bioavailability of 16%, and AMG1629 has 10.4% [1]. This lower bioavailability is an important factor for researchers to consider when designing in vivo studies, as it influences the required oral dose to achieve target exposure and can affect the feasibility of certain experimental paradigms.

Oral Bioavailability Pharmacokinetics In Vivo Models

Optimal Research Applications for AMG8163: Capitalizing on Its Brain-Penetrant, Orally Active Profile


Dissecting Central vs. Peripheral TRPV1 Mechanisms in Pain and Hyperalgesia

Leverage AMG8163's significant brain penetration (brain-to-plasma ratio of 0.58) in contrast to peripherally restricted analogs like AMG1629 (ratio 0.05) to delineate the specific contributions of central TRPV1-expressing neurons versus peripheral nociceptors in rodent models of inflammatory, neuropathic, or post-operative pain [1]. This approach allows for the design of powerful comparator studies that directly test whether a pain phenotype is driven by central sensitization or peripheral signaling.

Investigating the Role of Central TRPV1 in Thermoregulation and Drug-Induced Hyperthermia

Utilize AMG8163 as a key tool compound to probe the neural circuitry underlying TRPV1 antagonist-induced hyperthermia. As a brain-penetrant antagonist, AMG8163 robustly increases body temperature in rats, enabling studies that map the specific brain regions and peripheral pathways involved in this thermoregulatory response, which is a critical safety consideration for the development of TRPV1-targeted therapies [2].

Preclinical Efficacy Studies Requiring an Orally Bioavailable, CNS-Active TRPV1 Antagonist

Employ AMG8163 in preclinical proof-of-concept studies for indications where central TRPV1 antagonism is hypothesized to be beneficial, such as certain types of chronic pain, anxiety, or epilepsy. While its oral bioavailability is low (6%), it is sufficient for achieving robust in vivo efficacy (100% inhibition of capsaicin-induced flinch at 3 mg/kg, p.o.), making it a suitable tool for oral dosing paradigms in rodents [1][3].

Pharmacological Validation in Genetically Modified TRPV1 Models

Use AMG8163 as a highly selective pharmacological probe to complement and validate findings from TRPV1 knockout mice. Its well-characterized in vitro selectivity (>6,600-fold over other TRP channels) ensures that observed in vivo effects can be confidently attributed to TRPV1 blockade, providing a robust orthogonal approach to genetic manipulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG8163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.